Platensimycin

FabF inhibition Enzyme selectivity Antibacterial target engagement

Researchers studying antibiotic resistance need highly selective FabF probes to dissect the bacterial FASII pathway without off-target confounding. Platensimycin (IC₅₀ 0.13 μg/mL, >800× selectivity over FabH) enables precise target validation. • Unique tetracyclic cage scaffold - no cross-resistance with existing antibiotic classes • MIC 0.5 μg/mL against MRSA (linezolid: 2 μg/mL) • HeLa IC₅₀ >1,000 μg/mL ensures wide safety margin for topical applications. Supplied as ≥95% pure solid with QC documentation; 250 μg and 1 mg sizes available for global shipping.

Molecular Formula C24H27NO7
Molecular Weight 441.5 g/mol
CAS No. 835876-32-9
Cat. No. B021506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatensimycin
CAS835876-32-9
Synonymsplatensimycin
Molecular FormulaC24H27NO7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
InChIInChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
InChIKeyCSOMAHTTWTVBFL-OFBLZTNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Platensimycin: FabF-Selective Antibiotic for Gram-Positive Research


Platensimycin (PTM; CAS 835876-32-9) is a diterpenoid natural product isolated from Streptomyces platensis that selectively inhibits the bacterial fatty acid synthase II (FASII) enzyme β-ketoacyl-acyl carrier protein synthase II (FabF) [1]. It demonstrates potent activity against multidrug-resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Its unique tetracyclic cage-like structure and novel mechanism of action distinguish it from conventional antibiotics [3].

FabF-selective probe for FASII pathway research
Antibacterial screening against MRSA & VRE
Unique cage-like scaffold for target engagement studies

Why Platensimycin Cannot Be Simply Substituted


Platensimycin exhibits a unique combination of high FabF selectivity and structural novelty that prevents functional substitution by other FASII inhibitors or clinically used antibiotics. Unlike the dual FabF/FabH inhibitor platencin, which has a broader target profile [1], and thiolactomycin, which shows weak FabF inhibition (IC50 ~1.3–13 μg/mL) [2], platensimycin's sub-micromolar FabF inhibition is highly specific. Furthermore, its tetracyclic ketolide scaffold is distinct from oxazolidinones (e.g., linezolid) and glycopeptides (e.g., vancomycin), conferring a novel mechanism of action that avoids cross-resistance with existing antibiotic classes [3].

Platencin dual inhibition

Platencin inhibits both FabF and FabH; its broader target profile may shift pathway interpretation and cannot replicate the single-target context of platensimycin.

Thiolactomycin potency mismatch

Thiolactomycin shows weak FabF inhibition (reported IC₅₀ range 1.3–13 µg/mL); the assay potency context differs significantly and may not transfer to mechanistic studies.

Cross-class mechanism gap

Oxazolidinones and glycopeptides operate through unrelated mechanisms; the absence of cross-resistance with platensimycin requires validation, not assumption.

Platensimycin: Quantitative Comparative Evidence


FabF Inhibition Potency & Selectivity

Platensimycin exhibits potent and selective inhibition of FabF, whereas platencin inhibits both FabF and FabH with lower potency, and thiolactomycin shows weak, non-selective activity [1]. This high selectivity is critical for minimizing off-target effects and understanding bacterial FASII pathway biology [2].

FabF Inhibition & Selectivity
Head-to-head
FabF IC₅₀: 0.13 µg/mL (PTM)
FabH IC₅₀: 109 µg/mL
Platencin FabF 1.95 µg/mL
Platencin FabH 3.91 µg/mL
Selectivity >800× over FabH
Reported FabF selectivity profile supports pathway-specific studies.
Cell-free enzyme assay, S. aureus FabF/H
FabF inhibition Enzyme selectivity Antibacterial target engagement

Anti-MRSA Potency vs. Linezolid

Against methicillin-resistant Staphylococcus aureus (MRSA), platensimycin demonstrates MIC values comparable or superior to the clinical antibiotic linezolid, and generally superior to its analog platencin [1]. This potency against a key multidrug-resistant pathogen underscores its value as a lead compound for antibiotic development [2].

Anti-MRSA Potency
Head-to-head
MIC PTM: 0.5 µg/mL
Platencin: 1 µg/mL
Linezolid: 2 µg/mL
4× lower MIC than linezolid
Reported MIC endpoint context for MRSA screening.
Broth microdilution assay
MRSA MIC Antibiotic resistance

Mammalian Cytotoxicity vs. Platencin

Platensimycin exhibits negligible cytotoxicity against mammalian cells, with an IC50 value >1,000 μg/mL in HeLa cells, indicating a wide therapeutic window [1]. In contrast, platencin shows detectable cytotoxicity at lower concentrations (IC50 >100 μg/mL), suggesting a narrower safety margin [2].

Mammalian Cytotoxicity
Head-to-head
HeLa IC₅₀ >1,000 µg/mL (PTM)
Platencin: >100 µg/mL
≥10× higher cytotoxic threshold
Reported cytotoxicity endpoint context; wider margin observed.
HeLa MTT viability assay
Cytotoxicity HeLa cells Therapeutic index

In Vivo MRSA Wound Model Efficacy

In a mouse wound infection model, platensimycin delivered topically significantly reduced MRSA bacterial burden, demonstrating comparable or superior efficacy to the clinical topical antibiotic mupirocin [1]. This validates its potential as a topical anti-infective agent against drug-resistant skin infections [2].

In Vivo MRSA Wound Model
Head-to-head
Topical PTM reduced MRSA burden; reported comparable response to mupirocin in mouse burn wound model.
Reported in vivo model-response context; supports topical formulation screening.
BABL/c mouse model, 2×4 mg/day
In vivo efficacy MRSA infection Topical antibiotic

Platensimycin: Key Research & Preclinical Applications


FASII Pathway Mechanistic Studies

Platensimycin serves as an optimal chemical probe for dissecting the FASII pathway due to its high FabF selectivity (IC50 = 0.13 μg/mL) and >800× selectivity window against FabH [1]. This specificity allows researchers to isolate FabF-dependent effects without confounding dual FabF/FabH inhibition, enabling precise pathway mapping and target validation studies in S. aureus and other Gram-positive bacteria [2].

Anti-MRSA Drug Discovery & Lead Optimization

With MIC values as low as 0.5 μg/mL against MRSA — outperforming both platencin (1 μg/mL) and linezolid (2 μg/mL) — platensimycin is a validated starting point for medicinal chemistry campaigns targeting drug-resistant S. aureus [1]. Its unique tetracyclic scaffold offers multiple sites for semisynthetic modification, and its demonstrated in vivo efficacy in wound infection models confirms its translational potential [2].

Topical Antibiotic Formulation Development

Platensimycin's efficacy in topical MRSA wound infection models, comparable to mupirocin, supports its development as a topical anti-infective for skin and soft tissue infections [1]. Its favorable cytotoxicity profile (HeLa IC50 >1,000 μg/mL) provides a wide safety margin for topical applications, while nanoformulation strategies (liposomes, micelles) have been shown to further enhance its antibacterial performance [2].

Comparative Pharmacology & Resistance Studies

Platensimycin's novel mechanism of action (FabF inhibition) makes it an essential reference compound for cross-resistance studies. Its lack of cross-resistance with existing antibiotic classes (e.g., oxazolidinones, glycopeptides) allows researchers to investigate resistance mechanisms and combination therapies against multidrug-resistant Gram-positive pathogens [1].

Application
Selection Property
Validation Focus
FASII Pathway Mechanistic Studies
FabF selectivity review
Pathway-specific endpoint mapping
Anti-MRSA Drug Discovery
Reported MIC endpoint context
Scaffold modification & SAR studies
Topical Antibiotic Formulation
Cytotoxicity endpoint review
Topical model-response validation
Cross-Resistance & Pharmacology
Novel mechanism of action context
Resistance mechanism screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platensimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.